molecular formula C6H14ClNO2 B6333490 4-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 1951441-80-7

4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No.: B6333490
CAS No.: 1951441-80-7
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Heterocycles in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the realms of organic synthesis and medicinal chemistry. researchgate.netnih.gov Piperidine-containing compounds are one of the most important building blocks for the construction of drugs and are prevalent in numerous classes of pharmaceuticals. nih.govencyclopedia.pub Their ubiquity stems from the ring's conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets. chemistryviews.org

The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing applications as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. researchgate.netijnrd.org Many alkaloids, which are naturally occurring compounds with significant biological activity, feature a piperidine core. encyclopedia.pub Prominent examples in medicine include Donepezil, used for Alzheimer's therapy, and Meperidine, an analgesic. ijnrd.org The versatility and proven track record of this heterocycle ensure its continued prominence as a privileged structure in drug discovery programs. researchgate.net

Overview of Structurally Related Piperidine and Pyrrolidine (B122466) Scaffolds in Research

In medicinal chemistry, both piperidine and the structurally related five-membered pyrrolidine ring are considered "privileged frameworks". mdpi.com These saturated nitrogen-containing heterocycles are frequently found in natural products and a wide array of bioactive compounds. mdpi.com Their significance lies in their ability to engage with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.com

The choice between a five-membered pyrrolidine and a six-membered piperidine ring can significantly impact a molecule's biological activity and pharmacokinetic properties. The piperidine ring offers different conformational preferences (e.g., chair conformations) compared to the more planar envelope and twist conformations of the pyrrolidine ring. This structural difference alters the spatial arrangement of substituents, affecting binding affinity and selectivity for a given biological target. mdpi.commdpi.com Both scaffolds have been successfully integrated into molecules to enhance bioavailability and target specificity. mdpi.com For instance, polyhydroxylated derivatives of both piperidines and pyrrolidines are known as iminosugars, a class of compounds that can mimic carbohydrates and act as enzyme inhibitors. mdpi.com

Table 1: Comparison of Piperidine and Pyrrolidine Scaffolds
FeaturePiperidinePyrrolidine
Ring SizeSix-memberedFive-membered
Core StructureSaturated heterocycle with one nitrogen atomSaturated heterocycle with one nitrogen atom
Primary ConformationChair, Boat, Twist-boatEnvelope, Twist
PrevalenceExtremely common in pharmaceuticals and natural alkaloids. nih.govencyclopedia.pubCommon in natural products (e.g., proline) and synthetic drugs. mdpi.comnih.gov
Medicinal Chemistry RoleRecognized as a privileged scaffold for engaging diverse biological targets. mdpi.comServes as a key framework in drug design, often used to mimic peptide turns. mdpi.commdpi.com

Structural Elucidation and Stereochemical Considerations of 4-(Hydroxymethyl)piperidin-3-ol (B3116907) Hydrochloride

4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a specific, hydroxylated piperidine derivative. Its structure features a piperidine ring substituted with a hydroxyl group (-OH) at the 3-position and a hydroxymethyl group (-CH₂OH) at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
Core Structure3,4-disubstituted piperidine

A critical aspect of this molecule is its stereochemistry. The carbon atoms at positions 3 and 4 are chiral centers, giving rise to multiple stereoisomers. The relative orientation of the hydroxyl and hydroxymethyl groups defines two diastereomers: cis and trans. In the cis isomer, both substituents are on the same side of the piperidine ring's plane, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers ((3R,4R) and (3S,4S) for one diastereomer; (3R,4S) and (3S,4R) for the other).

The specific stereoisomer dictates the molecule's three-dimensional shape and, consequently, its potential biological interactions. The synthesis of 3,4-disubstituted piperidines with high stereochemical control is a significant objective in organic chemistry, often requiring sophisticated asymmetric synthesis strategies or stereoselective reductions. researchgate.netwhiterose.ac.uknih.gov Elucidation of the precise stereochemistry is typically achieved through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can determine the relative configuration (cis or trans), and X-ray crystallography for unambiguous determination of the absolute configuration. researchgate.net For example, the free base form, cis-4-(Hydroxymethyl)piperidin-3-ol, has been identified and assigned the CAS number 21492-03-5. chemicalbook.com

Research Scope and Objectives Pertaining to this compound

The primary research application of this compound is as a versatile chemical building block or intermediate in the synthesis of more complex molecules. google.com Its bifunctional nature, possessing two hydroxyl groups and a secondary amine, allows for a wide range of subsequent chemical modifications.

In the context of medicinal chemistry and drug discovery, this compound serves as a valuable scaffold. The piperidine core provides a robust framework, while the hydroxyl and hydroxymethyl groups offer strategic points for derivatization. These functional groups can be used to introduce other moieties to explore structure-activity relationships (SAR) or to link the scaffold to other parts of a larger target molecule. Specifically, hydroxylated piperidines are important intermediates for pharmacologically active substances, including those targeting the central nervous system. google.commyskinrecipes.com The defined stereochemistry of the 3,4-substitution pattern is particularly valuable for creating molecules with high specificity for their biological targets, a key objective in the development of modern therapeutics.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-80-7
Record name 4-Piperidinemethanol, 3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 4 Hydroxymethyl Piperidin 3 Ol Hydrochloride

Retrosynthetic Analysis of the 4-(Hydroxymethyl)piperidin-3-ol (B3116907) Hydrochloride Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For 4-(hydroxymethyl)piperidin-3-ol, several disconnection strategies can be envisioned.

A primary disconnection across the C-N bonds of the piperidine (B6355638) ring is a common approach. This suggests an acyclic precursor, such as a 1,5-dicarbonyl compound, which can be cyclized through a double reductive amination with an ammonia (B1221849) source. chim.it Alternatively, an amino diol or a related precursor could undergo intramolecular cyclization to form the heterocyclic ring. nih.gov

Another key disconnection involves the functional groups on the piperidine ring. The C3-hydroxyl and C4-hydroxymethyl groups can be traced back to other functionalities. For instance, the diol motif could be generated from the dihydroxylation of a corresponding piperidine-based alkene. The C4-hydroxymethyl group could be disconnected to a carboxylic acid or ester, which can be reduced, while the C3-ol could originate from the reduction of a ketone at the C3 position. This suggests a precursor like a 4-carboxypiperidin-3-one derivative.

These disconnections lead to several potential synthetic pathways, which are explored in the subsequent sections.

Classical Synthetic Routes to Piperidine Derivatives Preceding 4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

The synthesis of the piperidine ring is a well-established field with numerous classical methods developed over the past century. While not specific to the target molecule, these foundational routes provide context for more modern strategies. researchgate.net

One of the most fundamental methods is the catalytic hydrogenation of pyridine (B92270) derivatives . Pyridine rings can be fully reduced to piperidines using various catalysts like platinum, palladium, or rhodium, often under high pressure and temperature. organic-chemistry.orgnih.gov The substituents on the pyridine ring dictate the substitution pattern of the resulting piperidine.

Another classical approach is the cyclization of linear precursors . This involves constructing the piperidine ring from an acyclic chain containing the requisite atoms. Common methods include the reaction of primary amines with alkyl dihalides or diols. organic-chemistry.orgnih.gov Additionally, the Dieckmann condensation of diesters to form β-keto esters, followed by hydrolysis, decarboxylation, and reduction, has been a staple for producing substituted piperidones, which are versatile intermediates for further functionalization. dtic.mil

The following table summarizes some of these classical approaches.

Synthetic Method Precursor(s) Key Transformation General Applicability
Pyridine ReductionSubstituted PyridinesCatalytic HydrogenationWidely used, but functional group tolerance can be an issue. organic-chemistry.orgnih.gov
Dieckmann CondensationAcyclic Diesters, Primary AminesIntramolecular condensationExcellent for synthesizing piperidones, which are key synthetic intermediates. dtic.mil
Nucleophilic SubstitutionDihaloalkanes/Diols, Primary AminesIntramolecular CyclizationA straightforward method for simple piperidine synthesis. organic-chemistry.orgnih.gov

Direct Synthesis Strategies for this compound

Modern synthetic chemistry offers several advanced strategies that could be applied to the direct and stereoselective synthesis of this compound.

Reductive amination is a powerful method for forming C-N bonds and is particularly well-suited for constructing heterocyclic rings. masterorganicchemistry.com The double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine is a direct route to the piperidine skeleton. chim.it For the target molecule, a suitably protected 2-hydroxy-3-(hydroxymethyl)pentane-1,5-dialdehyde could theoretically be cyclized with an ammonia source (like ammonium (B1175870) formate) and a reducing agent (such as sodium cyanoborohydride) to yield the desired piperidine core. chim.itnih.gov This approach, often used in the synthesis of polyhydroxylated piperidines (iminosugars), allows for the installation of the hydroxyl groups in the acyclic precursor, providing good stereocontrol. chim.it

Table of Reductive Amination Reagents

Reducing Agent Characteristics Typical Use Case
Sodium Borohydride (NaBH₄) Can reduce aldehydes and ketones in addition to imines. Used when the carbonyl compound is less reactive. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com Standard for one-pot reductive aminations. chim.it

The formation of the piperidine ring via intramolecular cyclization is a versatile and widely employed strategy. nih.gov This approach involves synthesizing an acyclic precursor that contains both the nitrogen nucleophile and a suitable electrophilic center, which then react to close the ring.

Several variations of this strategy are possible:

Aza-Michael Addition: An amine can add to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. nih.gov

Reductive Amination of Amino-aldehydes or -ketones: An intramolecular version of the reaction described in 2.3.1 can be highly effective. nih.gov

Ring-Closing Metathesis (RCM): While not a classical cyclization, RCM followed by reduction of the resulting double bond is a modern and powerful method for creating substituted piperidines from acyclic diene precursors.

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or other suitable precursors can also yield the piperidine core. nih.gov

For the synthesis of 4-(hydroxymethyl)piperidin-3-ol, a potential precursor would be an acyclic amino alcohol with a leaving group at the appropriate position to facilitate nucleophilic attack by the nitrogen to form the ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.gov Several MCRs are known for the synthesis of densely functionalized piperidine scaffolds. researchgate.net

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a four-component reaction that produces a dihydropyridine ring, which can be subsequently reduced to the corresponding piperidine. nih.gov While this specific reaction typically yields 1,4-dihydropyridines, variations and other MCRs, such as imino-Diels-Alder reactions, could potentially be designed to construct the 3,4-disubstituted piperidine skeleton of the target molecule in a highly convergent manner. researchgate.net The key advantage of MCRs is their atom economy and operational simplicity, often allowing for the rapid generation of molecular diversity. rug.nl

An alternative to building the piperidine ring from scratch is to start with a pre-existing, simpler piperidine derivative and modify its functional groups. ub.edusolubilityofthings.com This approach, known as functional group interconversion (FGI), is a common and practical strategy.

A plausible route to 4-(hydroxymethyl)piperidin-3-ol could start from N-protected 4-piperidone. The C3 position could be functionalized to introduce a hydroxyl group, for instance, via α-hydroxylation. The ketone at C4 could then be converted to a hydroxymethyl group.

A more direct FGI pathway could begin with a precursor such as N-protected piperidine-3,4-dicarboxylic acid or a corresponding diester. A selective reduction of the C4-carboxylic acid/ester to a primary alcohol and a Curtius or Hofmann rearrangement of the C3-carboxylic acid to an amine, followed by diazotization and hydrolysis, could yield the target diol structure, although this would be a lengthy process. A more straightforward FGI involves the simultaneous reduction of a ketone and an ester. For example, a precursor like methyl 1-benzyl-3-oxopiperidine-4-carboxylate could be treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the ketone to a hydroxyl group and the ester to a primary alcohol in a single step. imperial.ac.uk Subsequent deprotection and salt formation would yield the final product.

Table of Relevant Functional Group Interconversions

Transformation Starting Functional Group(s) Target Functional Group(s) Typical Reagent(s)
Ketone & Ester Reduction Ketone, Ester Alcohol, Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) solubilityofthings.comimperial.ac.uk
Ketone Reduction Ketone Alcohol Sodium Borohydride (NaBH₄) solubilityofthings.comgoogle.com
Ester/Acid Reduction Ester, Carboxylic Acid Primary Alcohol Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) imperial.ac.uk

Stereoselective Synthesis of this compound and Its Isomers

The creation of the distinct stereoisomers of 4-(hydroxymethyl)piperidin-3-ol requires sophisticated strategies that can selectively form the desired configuration at the C3 and C4 positions of the piperidine ring. Methodologies range from utilizing nature's pre-existing chirality to employing advanced catalytic systems.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach transfers the inherent stereochemistry of the starting material to the final product, providing an efficient route to specific isomers. Carbohydrates and amino acids are common precursors for constructing complex piperidine structures. rsc.orgrsc.org For instance, a strategy could begin with a carbohydrate like 2-deoxy-D-ribose, where the existing stereocenters can be used to direct the formation of the required stereochemistry in the piperidine ring through a series of transformations including nitrogen introduction and cyclization. rsc.org This Haber-independent synthesis approach, using platforms derived from sources like chitin, is an emerging area for creating enantiopure nitrogen-containing chemicals. rsc.org

Asymmetric catalysis offers a powerful method for constructing chiral piperidine rings from achiral or prochiral precursors. This strategy relies on chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.

A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cnacs.org This process involves a three-step sequence: partial reduction of a pyridine precursor, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org Another approach involves the organocatalytic domino Michael addition/aminalization of aldehydes and nitroolefins, which can create up to four contiguous stereocenters in a single step with high enantioselectivity. acs.org Ring-closing metathesis (RCM) is another key strategy, often used after an initial asymmetric step, to form the heterocyclic ring. researchgate.net

Table 1: Asymmetric Catalysis Strategies for Piperidine Synthesis
Catalytic MethodCatalyst TypeKey TransformationTypical SelectivityReference
Asymmetric Reductive Heck ReactionRhodium-basedCarbometalation of dihydropyridinesHigh yield and excellent enantioselectivity snnu.edu.cnacs.org
Domino Michael/AminalizationOrganocatalyst (e.g., O-TMS protected diphenylprolinol)Formation of multiple stereocentersExcellent enantioselectivity acs.org
Asymmetric Reduction/Ring Closing MetathesisOxazaborolidine or β-CyclodextrinAsymmetric reduction of α-azido ketonesHigh diastereoselectivity researchgate.net

In diastereoselective synthesis, a chiral auxiliary is temporarily incorporated into the molecule to control the stereochemistry of subsequent reactions. The auxiliary is later removed, leaving the desired enantiomerically enriched product. This method is particularly effective for constructing polysubstituted piperidines. For example, the diastereoselective reductive cyclization of amino acetals, themselves prepared via a nitro-Mannich reaction, can control the final stereochemistry of the piperidine product. nih.gov The minimization of allylic strain in the transition states of cyclization reactions involving acyclic homoallylic amine intermediates is another principle that can be exploited to achieve high diastereoselectivity. digitellinc.com

Kinetic resolution is a technique used to separate a racemic mixture. It involves reacting the racemate with a chiral agent or catalyst that reacts faster with one enantiomer than the other. Enzymatic kinetic resolution (EKR) employs enzymes, such as lipases or esterases, for this purpose due to their high stereoselectivity. nih.govnih.gov For instance, a racemic piperidine intermediate with a hydroxyl group can be selectively acylated by an enzyme, allowing for the separation of the acylated enantiomer from the unreacted one. nih.govacs.org

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. acs.org Chemo-enzymatic approaches combining chemical synthesis with biocatalysis have been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines. acs.org

Table 2: Examples of Enzymes in Kinetic Resolution of Piperidine Derivatives
EnzymeReaction TypeSubstrate TypeReference
Pig Liver Esterase (PLE)Hydrolysis of estersRacemic piperidine esters nih.gov
Porcine Pancreas Lipase (PPL)Acylation/HydrolysisRacemic piperidine alcohols/esters nih.gov
Toyobo LIP-300 LipaseAcylationRacemic piperidine amines acs.org
Ene-Imine Reductase (EneIRED)Reductive dearomatizationN-substituted tetrahydropyridines acs.org

The synthesis of specific diastereomers, such as the trans isomer, requires methods that offer high diastereoselectivity. An asymmetric conjugate addition reaction between a chiral α,β-unsaturated amido ester and a malonamide derivative can serve as a key step in the stereoselective synthesis of trans-3,4-disubstituted piperidines. researchgate.net Another published method for preparing a related compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, involves the reaction of a piperidinedione intermediate with reducing agents like potassium borohydride and boron trifluoride diethyl etherate, which stereoselectively yields the trans product. google.com Furthermore, enantiomeric enrichment of a specific isomer from a mixture can sometimes be achieved through crystallization techniques, which exploit the different physical properties of the racemate and the pure enantiomer. researchgate.net

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the multistep synthesis of 4-(hydroxymethyl)piperidin-3-ol, the strategic use of protecting groups for the secondary amine and the two hydroxyl groups is essential to prevent unwanted side reactions. The ideal protecting group is easily installed, stable under various reaction conditions, and can be removed selectively under mild conditions. oup.com

For the piperidine nitrogen, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and benzyl (Bn). The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.com The Cbz and Bn groups are often removed by catalytic hydrogenation (e.g., H₂/Pd), which offers a mild deprotection method. oup.comcreative-peptides.com

The primary and secondary hydroxyl groups can be protected as ethers or esters. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are widely used due to their stability and are typically removed with fluoride ion sources (e.g., TBAF). oup.com Benzyl ethers provide robust protection and are cleaved by hydrogenolysis. The choice of protecting groups must be orthogonal, meaning one group can be removed without affecting the others, allowing for the selective manipulation of different functional groups within the molecule. oup.com

Table 3: Common Protecting Groups for Amine and Hydroxyl Functions
Functional GroupProtecting GroupAbbreviationTypical Cleavage ConditionsReference
Amine (Secondary)tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl) creative-peptides.com
BenzyloxycarbonylCbz or ZH₂, Pd/C (Hydrogenolysis) creative-peptides.com
BenzylBnH₂, Pd/C (Hydrogenolysis) oup.com
Hydroxyltert-ButyldimethylsilylTBDMS or TBSFluoride ion (e.g., TBAF), Acid oup.com
Benzyl etherBnH₂, Pd/C (Hydrogenolysis) oup.com

Reaction Mechanism Elucidation in Key Synthetic Steps

The pivotal step in the synthesis of 4-(hydroxymethyl)piperidin-3-ol is the catalytic hydrogenation of the pyridine ring of a precursor like 3-hydroxy-4-(hydroxymethyl)pyridine. The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this process. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as rhodium, platinum, or palladium, supported on a high-surface-area material like carbon or alumina.

The mechanism involves the following key stages:

Adsorption: Both the pyridine derivative and hydrogen molecules adsorb onto the surface of the catalyst. The pyridine ring adsorbs in a planar or tilted orientation, facilitating interaction with the catalyst's active sites.

Dissociation of Hydrogen: The adsorbed dihydrogen molecules dissociate into hydrogen atoms, which are mobile on the catalyst surface.

Stepwise Hydrogenation: The hydrogen atoms are sequentially added to the adsorbed pyridine ring. This process is believed to occur in a stepwise manner, leading to the formation of various partially hydrogenated intermediates.

Desorption: Once the hydrogenation is complete, the resulting piperidine derivative, 4-(hydroxymethyl)piperidin-3-ol, desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Investigation of Transient Intermediates

The hydrogenation of the pyridine ring is not a single-step process but involves the formation of several transient intermediates. While the direct isolation and characterization of these intermediates are challenging due to their high reactivity, their presence is inferred from mechanistic studies and computational modeling of analogous systems.

During the hydrogenation of a substituted pyridine like 3-hydroxy-4-(hydroxymethyl)pyridine, the following partially hydrogenated species are considered plausible transient intermediates:

Dihydropyridine derivatives: The addition of the first mole of hydrogen can lead to the formation of various dihydropyridine isomers. The specific isomer formed can be influenced by the substitution pattern on the pyridine ring and the nature of the catalyst.

Tetrahydropyridine derivatives: Further hydrogenation of the dihydropyridine intermediates yields tetrahydropyridine derivatives. These are closer in structure to the final piperidine product.

The stereochemistry of the final product is often determined during these intermediate stages of hydrogenation. The orientation of the partially hydrogenated ring on the catalyst surface at the moment of hydrogen addition influences the spatial arrangement of the substituents in the final piperidine ring.

Intermediate TypePlausible Structures for the Hydrogenation of 3-hydroxy-4-(hydroxymethyl)pyridine
Dihydropyridine1,2-Dihydro-3-hydroxy-4-(hydroxymethyl)pyridine, 1,4-Dihydro-3-hydroxy-4-(hydroxymethyl)pyridine, 1,6-Dihydro-3-hydroxy-4-(hydroxymethyl)pyridine
Tetrahydropyridine1,2,3,6-Tetrahydro-3-hydroxy-4-(hydroxymethyl)pyridine, 1,2,5,6-Tetrahydro-3-hydroxy-4-(hydroxymethyl)pyridine

This table presents plausible transient intermediates based on general mechanisms of pyridine hydrogenation.

Kinetic Studies of Formation Reactions

The rate of hydrogenation is typically influenced by several factors:

Hydrogen Pressure: The reaction rate generally increases with increasing hydrogen pressure, as this enhances the concentration of adsorbed hydrogen atoms on the catalyst surface. However, at very high pressures, the rate may become independent of pressure, indicating that another step, such as the adsorption of the pyridine substrate, has become rate-limiting.

Temperature: The reaction rate increases with temperature, as expected for most chemical reactions. However, excessively high temperatures can lead to side reactions and catalyst deactivation.

Catalyst Type and Loading: The choice of catalyst and its concentration are critical. Rhodium-based catalysts are often effective for the hydrogenation of pyridines under mild conditions. The rate is generally proportional to the amount of catalyst used, up to a certain point where mass transfer limitations may occur.

Solvent: The solvent can influence the solubility of the reactants and the interaction of the substrate with the catalyst surface. Protic solvents like alcohols are often used in these hydrogenations.

Substrate Concentration: The effect of substrate concentration on the reaction rate can be complex and may follow Langmuir-Hinshelwood kinetics, where the rate depends on the surface coverage of the reactants.

A representative kinetic model for the hydrogenation of a substituted pyridine can be expressed by the following general rate equation:

Rate = k * [Catalyst] * f(PH2) * f([Substrate])

Where:

k is the rate constant.

[Catalyst] is the concentration of the catalyst.

f(PH2) is a function of the hydrogen pressure.

f([Substrate]) is a function of the substrate concentration.

ParameterGeneral Effect on Hydrogenation RateTypical Range for Analogous Systems
Hydrogen PressureIncreases rate1 - 50 bar
TemperatureIncreases rate25 - 100 °C
Catalyst Loading (e.g., Rh/C)Increases rate1 - 10 mol%
Substrate ConcentrationComplex (Langmuir-Hinshelwood)0.1 - 1.0 M

This table provides typical ranges for process parameters based on studies of analogous pyridine hydrogenation reactions.

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful process optimization and consideration of several scale-up factors. The primary goal is to develop a safe, efficient, cost-effective, and environmentally friendly process.

Key areas for optimization and scale-up include:

Catalyst Selection and Optimization: While several noble metal catalysts can effect the hydrogenation, a detailed screening is necessary to identify the most active, selective, and robust catalyst for this specific transformation. Parameters to optimize include the choice of metal (e.g., Rh, Pt, Pd, Ru), the support material (e.g., activated carbon, alumina, silica), metal loading, and catalyst particle size. Catalyst recycling and reuse are also critical for cost reduction.

Reaction Conditions: Optimization of reaction parameters such as temperature, hydrogen pressure, and reaction time is crucial to maximize the yield and purity of the desired product while minimizing side reactions and energy consumption. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space.

Solvent Selection: The choice of solvent is important for reactant solubility, reaction kinetics, and product isolation. On a large scale, factors such as solvent cost, toxicity, environmental impact, and ease of recovery become paramount.

Heat Management: Catalytic hydrogenation is a highly exothermic process. Effective heat removal is critical on a large scale to prevent thermal runaways and ensure reaction control. The reactor design must incorporate efficient cooling systems.

Mass Transfer: In a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen), the rate of reaction can be limited by the mass transfer of hydrogen from the gas phase to the catalyst surface. Efficient agitation and reactor design are necessary to overcome these limitations.

Safety Considerations: The use of hydrogen gas under pressure poses significant safety risks. The process must be designed with appropriate safety measures, including robust reactor systems, proper ventilation, and monitoring for hydrogen leaks.

Process ParameterLaboratory Scale ConsiderationScale-Up ChallengeOptimization Strategy
Catalyst Activity and selectivityCost, stability, and recyclabilityScreening for robust catalysts, developing regeneration protocols
Heat Transfer Easy to controlPotential for thermal runawayReactor design with high heat transfer area, cooling jackets
Mass Transfer Generally not limitingCan become rate-limitingHigh-efficiency agitation, sparging systems, loop reactors
Work-up Simple extraction/filtrationLarge volumes of solvents, product isolationOptimization of crystallization, efficient filtration and drying technologies
Safety Standard laboratory precautionsHandling large quantities of flammable H₂Engineered safety systems, process hazard analysis (PHA)

This table highlights key considerations when scaling up the synthesis of this compound.

Despite a comprehensive search for experimental data, specific spectroscopic and crystallographic information for "this compound" is not publicly available in the scientific literature or chemical databases. While the compound is listed in chemical supplier catalogs and mentioned in patents, detailed characterization data, such as one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectra and X-ray crystallography structures, have not been published.

General principles of spectroscopic analysis and conformational studies of substituted piperidine rings are well-established. For a molecule like this compound, ¹H and ¹³C NMR would be expected to reveal the chemical environment of each proton and carbon atom, respectively. The connectivity between atoms would be established using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The stereochemical arrangement, particularly the relative orientation of the hydroxyl and hydroxymethyl groups (cis or trans), could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy).

Furthermore, variable temperature NMR studies would provide insights into the conformational dynamics of the piperidine ring, which typically exists in a chair conformation. The presence of the hydrochloride salt would likely influence the conformational equilibrium by protonating the nitrogen atom.

X-ray crystallography would provide the most definitive structural information in the solid state. A successful crystal structure determination would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would unambiguously establish the stereochemistry and the preferred conformation of the piperidine ring in the crystalline form.

Without access to the actual experimental data for this compound, a detailed analysis as specified in the requested article outline cannot be provided. The generation of data tables for NMR and X-ray crystallography is therefore not possible.

Advanced Spectroscopic and Structural Characterization of 4 Hydroxymethyl Piperidin 3 Ol Hydrochloride

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure and stability of 4-(hydroxymethyl)piperidin-3-ol (B3116907) hydrochloride are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. The molecule contains multiple hydrogen bond donors (the hydroxyl groups and the protonated piperidine (B6355638) nitrogen) and acceptors (the oxygen atoms of the hydroxyl groups, the piperidine nitrogen, and the chloride counter-ion). These features allow for the formation of extensive and robust hydrogen bonding networks.

In the solid state, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The hydroxyl and hydroxymethyl substituents can exist in either axial or equatorial positions, with the equatorial orientation generally being more energetically favorable. The precise arrangement and the resulting hydrogen bond network dictate the crystal packing.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 4-(hydroxymethyl)piperidin-3-ol. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different molecular formulas.

The molecular formula for the free base form, 4-(hydroxymethyl)piperidin-3-ol, is C₆H₁₃NO₂. HRMS analysis in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺, with a predicted exact mass of 132.10192 Da. uni.lu Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed, further corroborating the molecular weight. uni.lu

The table below summarizes the predicted collision cross-section (CCS) values for various adducts of the free base, which relate to the ion's shape and size in the gas phase. uni.lu

AdductFormulaPredicted m/zPredicted CCS (Ų)
[M+H]⁺C₆H₁₄NO₂⁺132.10192128.9
[M+Na]⁺C₆H₁₃NNaO₂⁺154.08386134.1
[M+K]⁺C₆H₁₃KNO₂⁺170.05780131.7
[M+NH₄]⁺C₆H₁₇N₂O₂⁺149.12846147.3

Data sourced from predicted values for the free base form. uni.lu

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), can provide structural information. Although specific experimental data is not available, fragmentation of the [M+H]⁺ ion would likely proceed through characteristic pathways such as the loss of water (H₂O) from the hydroxyl groups or the cleavage of the hydroxymethyl group (-CH₂OH). These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful method for identifying functional groups and probing the conformational landscape of 4-(hydroxymethyl)piperidin-3-ol hydrochloride. Each technique provides complementary information based on the vibrational modes of the molecule.

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the different functional groups present. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from extensive hydrogen bonding. The N-H stretching vibration of the secondary ammonium (B1175870) salt would appear as a broad band typically between 2700-2400 cm⁻¹. Aliphatic C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, while C-O stretching from the alcohol groups would produce strong bands in the 1200-1000 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and potential polymorphism. nih.gov Much like FTIR, it can detect the characteristic vibrations of the functional groups. The application of Raman spectroscopy has been shown to be effective in differentiating between polymorphs of other hydrochloride salts, demonstrating its utility in analyzing subtle structural and conformational differences in the solid state. nih.gov

The table below lists the expected vibrational frequencies for the key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretch, H-bonded3400 - 3200 (Broad)
N-H (Ammonium salt)Stretch2700 - 2400 (Broad)
C-H (Alkyl)Stretch3000 - 2850
C-O (Alcohol)Stretch1200 - 1000

These spectral fingerprints are not only crucial for identity confirmation but can also offer insights into conformational isomers and the strength of intermolecular hydrogen bonding through shifts in band positions and shapes.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

4-(Hydroxymethyl)piperidin-3-ol possesses two stereocenters at the C3 and C4 positions. This gives rise to two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R). The assessment of enantiomeric and diastereomeric purity is therefore critical. A variety of chiral analytical techniques are employed for this purpose.

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Due to the lack of a strong chromophore in 4-(hydroxymethyl)piperidin-3-ol, direct UV detection is challenging. A common strategy to overcome this is pre-column derivatization, where the analyte is reacted with a chiral or achiral reagent to introduce a chromophore and facilitate separation. nih.gov

For instance, a method analogous to that used for other non-chromophoric piperidine derivatives could be developed. nih.gov This would involve derivatizing the secondary amine with a reagent like p-toluenesulfonyl chloride to form a UV-active derivative. The resulting diastereomeric derivatives (if a chiral reagent is used) or enantiomeric derivatives (if an achiral reagent is used) can then be separated on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak®). nih.gov

A hypothetical chiral HPLC method is outlined below.

ParameterCondition
Derivatization Reagentp-Toluenesulfonyl Chloride (PTSC)
ColumnChiralpak® AD-H or similar polysaccharide-based CSP
Mobile PhasePolar mode, e.g., Ethanol/Hexane with an amine modifier
Flow Rate~0.5 - 1.0 mL/min
DetectionUV at ~228 nm

This approach allows for the accurate determination of the enantiomeric excess (e.e.) and diastereomeric ratio.

Gas chromatography using chiral columns is another effective method for enantiomeric separation. For a polar and non-volatile compound like 4-(hydroxymethyl)piperidin-3-ol, derivatization is necessary to increase its volatility and thermal stability. This is typically achieved by silylating the hydroxyl and amine groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting volatile derivatives can be separated on a GC column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These phases create a chiral environment where the enantiomers of the derivatized analyte exhibit different retention times, allowing for their separation and quantification. gcms.cznih.gov This technique is highly sensitive and can provide excellent resolution for the analysis of chiral intermediates. nih.gov

Chiroptical techniques provide information about the stereochemistry of a molecule based on its interaction with polarized light. Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). Each enantiomer will rotate the light to an equal but opposite degree, while a racemic mixture will show no rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. It is a powerful tool for determining the absolute configuration and conformation of chiral molecules. rsc.org For piperidine derivatives, CD spectra can be sensitive to the ring's conformation and the orientation of its substituents. rsc.org Furthermore, Vibrational Circular Dichroism (VCD), the infrared equivalent of CD, is exceptionally sensitive to subtle conformational changes and can be used in conjunction with quantum-chemical calculations to unambiguously assign the absolute configuration of complex molecules. researchgate.net The comparison of experimental CD or VCD spectra with simulated spectra for a proposed stereoisomer is a definitive method for stereochemical assignment. researchgate.net

Chemical Reactivity and Derivatization of 4 Hydroxymethyl Piperidin 3 Ol Hydrochloride

Reactivity of the Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group on the piperidine (B6355638) ring offers multiple avenues for chemical modification. The relative reactivity of these two groups can often be controlled by judicious choice of reaction conditions and reagents, enabling selective derivatization.

Esterification and Etherification Reactions

The hydroxyl groups of 4-(hydroxymethyl)piperidin-3-ol (B3116907) can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The primary hydroxyl group is generally more reactive towards esterification than the secondary hydroxyl group due to reduced steric hindrance. This difference in reactivity can be exploited for selective monoesterification under controlled conditions. organic-chemistry.org Common methods for esterification include the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, and acylation with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.comcrunchchemistry.co.uk

Table 1: Examples of Esterification Reactions on Hydroxylated Piperidines This table is illustrative and based on general reactions of similar compounds.

Reactant Reagent Product Conditions
Piperidine-diol Acetic Anhydride Piperidine-diacetate Pyridine (B92270), room temperature

Etherification of the hydroxyl groups can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgrichmond.eduyoutube.comfrancis-press.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org Due to the higher acidity and lower steric hindrance of the primary alcohol, it can be selectively deprotonated and etherified. francis-press.com

Table 2: Williamson Ether Synthesis Parameters for Hydroxylated Piperidines This table is illustrative and based on general reactions of similar compounds.

Alcohol Base Alkylating Agent Solvent
Piperidine-diol Sodium Hydride (NaH) Methyl Iodide (CH3I) Tetrahydrofuran (THF)

Oxidation Reactions to Carbonyls

The primary and secondary hydroxyl groups of 4-(hydroxymethyl)piperidin-3-ol can be oxidized to yield an aldehyde and a ketone, respectively. The choice of oxidizing agent is crucial to control the extent of the oxidation and to avoid over-oxidation, particularly of the primary alcohol to a carboxylic acid. Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the formation of the corresponding carboxylic acid from the primary alcohol and could potentially cleave the piperidine ring under harsh conditions.

Nucleophilic Substitution Reactions

The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. nih.govorganic-chemistry.orgyoutube.comresearchgate.netnih.gov Once activated, these positions can be attacked by a variety of nucleophiles, including halides, azides, cyanides, and amines, to introduce new functional groups onto the piperidine scaffold. The primary hydroxyl group, being less sterically hindered, is typically more susceptible to activation and subsequent substitution.

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine and, as such, is nucleophilic. Its reactivity is, however, masked in the hydrochloride salt form. To engage in reactions at the nitrogen, the free base of 4-(hydroxymethyl)piperidin-3-ol must be generated, typically by treatment with a base.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily N-alkylated with alkyl halides or other alkylating agents. researchgate.netgoogle.comsciencemadness.orgchemicalforums.comnih.gov The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. researchgate.net To drive the reaction to completion, a base is often added to scavenge the acid produced during the reaction. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-acylation can be achieved by reacting the piperidine with acyl chlorides or acid anhydrides. crunchchemistry.co.ukresearchgate.netsemanticscholar.orggoogle.comresearchgate.net This reaction is typically fast and efficient, leading to the formation of a stable amide bond. semanticscholar.org As with N-alkylation, a base is usually employed to neutralize the acid byproduct. crunchchemistry.co.uk

Table 3: Conditions for N-Alkylation and N-Acylation of Piperidines This table is illustrative and based on general reactions of similar compounds.

Reaction Electrophile Base Solvent
N-Alkylation Ethyl Bromide Potassium Carbonate Acetonitrile

Formation of Amides and Carbamic Acid Derivatives

The piperidine nitrogen can participate in amide bond formation with carboxylic acids, a reaction that typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. luxembourg-bio.comresearchgate.netrsc.orgresearchgate.net

Furthermore, the secondary amine can react with isocyanates or chloroformates to yield urea (B33335) or carbamate (B1207046) derivatives, respectively. researchgate.netnih.govorganic-chemistry.orguantwerpen.be The formation of carbamates is a common strategy for the protection of the piperidine nitrogen during multi-step synthetic sequences. nih.gov

Table 4: Reagents for Amide and Carbamate Formation This table is illustrative and based on general reactions of similar compounds.

Desired Derivative Reagent Coupling Agent/Base
Amide Carboxylic Acid EDC/HOBt

Reductive Transformations of the Amine

The secondary amine of the piperidine ring in 4-(hydroxymethyl)piperidin-3-ol is a key site for synthetic elaboration through reductive transformations. These reactions, primarily reductive amination and N-alkylation, provide robust methods for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Reductive amination is a powerful method for forming C-N bonds. researchgate.net This process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding tertiary amine. researchgate.netresearchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their mildness and selectivity. chim.it This method is highly versatile, allowing for the introduction of diverse alkyl and aryl groups. For instance, the reaction with an aldehyde in the presence of a reducing agent can efficiently generate N-alkylated piperidines. researchgate.net

A related strategy, direct N-alkylation, can be achieved by treating the piperidine with an alkyl halide. researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the alkylation. Careful control of stoichiometry is important to prevent the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkylating agent is used. researchgate.net

A more advanced transformation is the rhodium-catalyzed reductive transamination of pyridinium salts, which can be used to synthesize N-aryl piperidines. nih.gov This reaction proceeds through a complex pathway involving the reduction of a pyridinium ion to a dihydropyridine (B1217469), followed by hydrolysis and a series of reductive amination steps with an external amine. nih.gov

Table 1: Reductive Transformation Methods for Secondary Amines
TransformationReagentsKey FeaturesReference
Reductive AminationAldehyde or Ketone, NaBH(OAc)₃ or NaBH₃CNMild, selective, and versatile for introducing various N-substituents. researchgate.netchim.it
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)Direct formation of N-alkyl derivatives; requires base to neutralize acid byproduct. researchgate.net
Reductive TransaminationPyridinium Salt, HCOOH, Rh-catalyst, Aryl AmineAdvanced method to form N-aryl piperidines from pyridine precursors. nih.gov

Selective Derivatization Strategies for Targeted Synthesis

The presence of three distinct functional groups (a secondary amine, a primary hydroxyl, and a secondary hydroxyl) in 4-(hydroxymethyl)piperidin-3-ol hydrochloride necessitates precise control over reaction conditions to achieve selective derivatization. Strategies often involve the use of protecting groups or exploiting the inherent differences in reactivity among the functional groups.

N- vs. O-Functionalization: A primary challenge is the selective functionalization of either the nitrogen or the oxygen atoms.

Selective O-Acylation: The hydroxyl groups can be selectively acylated in the presence of the unprotected amine by conducting the reaction under strongly acidic conditions. nih.gov Using trifluoroacetic acid (TFA) as a solvent or co-solvent ensures the complete protonation of the highly basic piperidine nitrogen. nih.gov This renders the amine non-nucleophilic, allowing acyl halides or anhydrides to react exclusively with the hydroxyl groups. nih.gov

Selective N-Acylation: Conversely, selective N-acylation can be achieved using specific activating agents. For example, reacting an amino alcohol with a mixed anhydride, formed from an organic acid and an alkyl sulfonyl chloride, can lead to preferential acylation of the amine. google.com Another approach uses reagents like 2,2′-bipyridyl-6-yl carboxylate, which show high selectivity for N-acylation over O-acylation under specific conditions. researchgate.net

Regioselectivity between Hydroxyl Groups: When targeting the hydroxyl groups, achieving regioselectivity between the primary and secondary alcohols is crucial.

The primary hydroxyl at the C4-hydroxymethyl position is generally more accessible and less sterically hindered than the secondary hydroxyl at the C3 position. This inherent reactivity difference can be exploited for regioselective reactions such as silylation or acylation under carefully controlled conditions (e.g., low temperature, use of bulky reagents).

Diol Protection: For reactions targeting the amine, it is often advantageous to protect both hydroxyl groups simultaneously. The cis-1,3-arrangement of the amine and the C3-hydroxyl group, along with the adjacent C4-hydroxymethyl group, allows for the formation of cyclic protecting groups. Reagents like benzaldehyde (B42025) or acetone, under acidic catalysis, can form cyclic benzylidene acetals or acetonides, respectively, protecting the diol moiety. researchgate.netiosrjournals.orgchem-station.com This strategy effectively masks the hydroxyls, allowing for a wide range of transformations to be performed on the secondary amine.

Table 2: Selective Derivatization Strategies
Target Functional Group(s)StrategyTypical ReagentsReference
Hydroxyl Groups (O-Acylation)Amine ProtonationAcyl Halide or Anhydride in Trifluoroacetic Acid (TFA) nih.gov
Amine (N-Acylation)Selective Acylating AgentMixed Anhydrides; 2,2′-Bipyridyl-6-yl carboxylates google.comresearchgate.net
Both Hydroxyl Groups (Protection)Cyclic Acetal FormationBenzaldehyde or Acetone with Acid Catalyst researchgate.netchem-station.com
Primary Hydroxyl GroupSteric Hindrance ControlBulky Silyl Halides (e.g., TBDPSCl)General Principle

Tandem Reactions Involving this compound

Tandem, or cascade, reactions offer a powerful and efficient approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation. While specific tandem reactions starting from this compound are not extensively documented, the synthesis of its core polyfunctional piperidine structure often relies on such elegant strategies. These methods highlight the advanced chemical logic used to construct such scaffolds.

One prominent tandem strategy is the intramolecular aza-Michael addition . researchgate.netrsc.org In this approach, a linear precursor containing an amine and a Michael acceptor (such as an α,β-unsaturated ketone or ester) undergoes spontaneous or catalyzed cyclization to form the piperidine ring. researchgate.net This can be part of a larger cascade, for example, where a Meyer-Schuster rearrangement first generates the required α,β-unsaturated ketone in situ, which then undergoes the intramolecular aza-Michael addition. researchgate.net

Another powerful approach involves rhodium-catalyzed addition-carbocyclization cascade reactions . acs.org These reactions can start from N-tethered keto-enoate derivatives, which, upon reaction with an arylboronic acid in the presence of a chiral rhodium catalyst, can generate highly functionalized piperidines with multiple contiguous stereocenters in a single step. acs.org

Multicomponent reactions (MCRs) represent another class of tandem processes for building piperidine rings. For example, a reaction between a 4-borono-1-azadiene, a maleimide, and an aldehyde can construct a polysubstituted piperidine embodying four stereogenic centers in a single operation. nih.gov These strategies showcase the atom- and step-economy of modern synthetic methods for accessing complex molecules related to 4-(hydroxymethyl)piperidin-3-ol. nih.gov

Mechanistic Studies of Novel Transformations

Mechanistic studies provide fundamental insights into reaction pathways, intermediates, and transition states, which are essential for reaction optimization and the design of new transformations. While mechanistic investigations specifically targeting this compound are limited, studies on related systems for the synthesis and functionalization of piperidines offer valuable knowledge.

A detailed mechanistic study on the copper-catalyzed intramolecular C-H amination to form piperidines from N-fluoro-sulfonamides has been conducted. nih.govacs.org This research combined experimental evidence, including the isolation of copper-fluoride intermediates and kinetic isotope effect (KIE) measurements, with density functional theory (DFT) calculations. nih.govacs.org The study proposed a catalytic cycle involving a Cu(I)/Cu(II) pathway and suggested that the cleavage of the N-F and C-H bonds occurs via a specific mechanism dependent on the copper catalyst, which cannot be replicated by a simple Lewis acid. nih.govacs.org A primary KIE value of 4.2 was measured for the piperidine-forming cyclization, indicating that C-H bond cleavage is a rate-determining step in the reaction. nih.gov

The mechanism of the rhodium-catalyzed reductive transamination of pyridinium salts to N-aryl piperidines has also been elucidated. nih.gov The proposed pathway involves several distinct stages:

Transfer Hydrogenation: The rhodium catalyst first reduces the pyridinium salt with formic acid to yield a dihydropyridine intermediate.

Hydrolysis: The dihydropyridine is intercepted by water, leading to ring-opening and the formation of a dicarbonyl intermediate.

Dual Reductive Amination: The dicarbonyl intermediate undergoes a first reductive amination with an external amine, followed by a second, intramolecular reductive amination to close the ring and form the final N-aryl piperidine product. nih.gov

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Compounds and Scaffolds

The strategic placement of the hydroxyl and hydroxymethyl groups on the piperidine (B6355638) ring enables its use as a precursor for a variety of intricate heterocyclic systems. These functional groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of novel ring systems with significant three-dimensional complexity.

The vicinal (1,2-relationship) arrangement of the alcohol and hydroxymethyl groups in 4-(hydroxymethyl)piperidin-3-ol (B3116907) provides a robust platform for the synthesis of fused bicyclic piperidines. nih.gov By selectively activating one hydroxyl group and utilizing the other as a nucleophile, chemists can forge a new ring fused to the original piperidine core.

Common strategies involve:

Intramolecular Williamson Ether Synthesis: One alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), while the other is deprotonated with a base to form an alkoxide. The subsequent intramolecular nucleophilic attack results in the formation of a fused oxa-bicycle.

Reductive Amination Cascades: The diol can be oxidized to the corresponding keto-aldehyde or diketone. Subsequent reaction with a primary amine, followed by intramolecular reductive amination, can lead to the formation of fused nitrogen-containing heterocycles. acs.org

Pictet-Spengler and Bischler-Napieralski type reactions: The hydroxyl groups can be converted into functionalities that can participate in classical named reactions to build fused aromatic or heteroaromatic rings onto the piperidine scaffold.

These synthetic routes allow for the creation of diverse frameworks such as hexahydropyrano[4,3-b]pyridines or octahydropyrido[3,4-b] nih.govresearchgate.netoxazines, which are of interest in medicinal chemistry.

Table 1: Representative Strategies for Fused Piperidine Synthesis

Strategy Key Transformation Reagents/Conditions Resulting Fused System (Example)
Intramolecular Etherification 1. Selective tosylation 2. Base-induced cyclization 1. TsCl, Pyridine (B92270) 2. NaH, THF Oxabicyclo[3.2.1]octane derivative
Reductive Amination 1. Oxidation of diol 2. Reaction with amine 1. PCC or Swern Oxidation 2. R-NH₂, NaBH(OAc)₃ Fused Diazabicycle

Spirocyclic scaffolds, where two rings share a single atom, are increasingly important in drug discovery due to their inherent three-dimensionality and novel intellectual property potential. pharmablock.com 4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a suitable precursor for spirocyclic systems through functionalization at the C3 or C4 position.

Key synthetic approaches include:

Oxidation and Spirocyclization: The secondary alcohol at the C3 position can be oxidized to a ketone. This piperidin-3-one intermediate can then participate in reactions such as the Castagnoli-Cushman reaction or other multi-component reactions to build a new ring at the C3 position. researchgate.net

Ring-Closing Metathesis (RCM): The hydroxyl groups can be used as handles to attach two separate alkenyl chains. A subsequent RCM reaction can then form a new carbocyclic or heterocyclic ring spiro-fused at the C4 position.

Radical Cyclization: The hydroxymethyl group can be converted into a haloalkyl moiety. A radical initiator can then trigger a cyclization onto an appropriately placed radical acceptor, forming a spirocycle at C4. nih.gov

These methods provide access to a wide array of complex spiropiperidines, which are valuable scaffolds for exploring new chemical space. pharmablock.comnih.gov

The bifunctional nature of 4-(hydroxymethyl)piperidin-3-ol allows it to act as a linchpin in the construction of complex polycyclic and bridged amine frameworks. mdpi.com By employing a series of protection, activation, and cyclization steps, both the 3-ol and 4-hydroxymethyl groups can be used to build additional rings, leading to rigid, cage-like structures.

For instance, one hydroxyl could be used to form a fused ring system as described in 5.1.1, while the other is elaborated into a long chain that subsequently cyclizes back onto the piperidine nitrogen or another position, creating a bridged system. Such complex frameworks are features of many natural product alkaloids and are sought after in medicinal chemistry for their well-defined spatial arrangement of functional groups. mdpi.com

Application in Medicinal Chemistry Building Blocks

The piperidine ring is one of the most common heterocyclic motifs found in pharmaceuticals, present in numerous classes of drugs. nih.govencyclopedia.pub Chiral, functionalized piperidines like this compound are therefore highly prized as building blocks for the synthesis of new therapeutic agents. researchgate.net

In drug discovery, the systematic modification of a lead compound to create a series of analogs (a library) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The two distinct hydroxyl groups of this compound provide ideal attachment points for chemical diversity.

Using parallel synthesis techniques, these hydroxyl groups can be reacted with a wide array of reagents to generate libraries of derivatives. This allows for a rapid exploration of the structure-activity relationship (SAR) around the piperidine core. The ability to introduce a variety of substituents in defined spatial orientations is a key advantage of this scaffold. researchgate.net

Table 2: Potential Modifications for Library Synthesis

Reaction Type Reagent Class Functional Group Introduced Purpose in Analog Design
Etherification Alkyl halides, Epoxides Ethers (Alkyl, Aryl, etc.) Modulate lipophilicity, add steric bulk
Esterification Acyl chlorides, Carboxylic acids Esters Introduce hydrogen bond acceptors, create prodrugs
Carbamate (B1207046) Formation Isocyanates Carbamates Introduce hydrogen bond donors/acceptors
Oxidation Mild oxidizing agents Aldehyde, Ketone, Carboxylic Acid Provide handles for further reactions (e.g., reductive amination)

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The rigid, chair-like conformation of the piperidine ring in this compound, combined with the defined stereochemistry of its substituents, allows it to act as a scaffold to mimic or replicate known pharmacophores.

The hydroxyl and hydroxymethyl groups serve as key hydrogen bond donors and acceptors, while the piperidine nitrogen acts as a basic center or another hydrogen bond acceptor. By incorporating this building block into larger molecules, medicinal chemists can create novel compounds that present these key interactive features to a biological target in a precise and spatially controlled manner. The sp³-rich nature of the scaffold is also advantageous, as it often leads to improved solubility and better physicochemical properties compared to flat, aromatic systems. pharmablock.comresearchgate.net This makes it a valuable tool for designing selective and effective probes and drug candidates for a wide range of therapeutic targets.

Precursor to Specific Nitrogen-Containing Heterocycles of Research Interest (e.g., Fentanyl Analogs as synthetic examples)

While not the most conventional starting material, the structural framework of this compound lends itself to the synthesis of various nitrogen-containing heterocycles, including analogs of the potent synthetic opioid, fentanyl. Though many established fentanyl syntheses commence from precursors like N-benzyl-4-piperidone or 4-piperidone monohydrate hydrochloride, the di-functional nature of 4-(hydroxymethyl)piperidin-3-ol offers an alternative pathway. nih.govosti.gov

A plausible synthetic strategy could involve a multi-step sequence beginning with the protection of the amino group, followed by selective oxidation of the secondary alcohol at the C-3 position to a ketone. This intermediate could then undergo reductive amination with aniline, a key step in many fentanyl synthesis routes. nih.gov Subsequent manipulation of the hydroxymethyl group at the C-4 position and acylation of the aniline nitrogen would lead to the final fentanyl analog. The stereochemistry of the starting material (cis or trans) would be a critical factor in determining the spatial arrangement of substituents in the final product, potentially influencing its pharmacological activity. It is important to note that while theoretically feasible, the use of this compound as a direct precursor in widely published fentanyl synthesis routes is not extensively documented.

The synthesis of fentanyl and its analogs is a complex process that has been approached through various methodologies. The Janssen synthesis, for example, begins with a Strecker condensation of N-benzyl-4-piperidone and aniline. google.com An optimized, efficient synthesis of fentanyl often starts with the alkylation of 4-piperidone monohydrate hydrochloride. osti.gov These established routes highlight the importance of the piperidine core in constructing fentanyl-related molecules. The potential of this compound lies in its ability to introduce hydroxyl functionalities that can be further modified to create novel analogs with potentially different properties.

Table 1: Key Precursors in Fentanyl Synthesis

Precursor Name Starting Material in Synthesis Reference
N-Benzyl-4-piperidone Janssen Synthesis of sufentanil and alfentanil google.com
4-Piperidone Monohydrate Hydrochloride Optimized synthesis of fentanyl and thiofentanyl analogs nih.govosti.gov
4-Anilino-N-phenethylpiperidine (4-ANPP) Immediate precursor to fentanyl and various analogs ussc.gov

Chiral Building Block in Enantioselective Synthesis

The presence of two stereocenters at the C-3 and C-4 positions makes 4-(hydroxymethyl)piperidin-3-ol a valuable chiral building block for enantioselective synthesis. The cis and trans diastereomers, and their respective enantiomers, provide a scaffold with defined three-dimensional geometry, which is crucial for the synthesis of stereochemically pure target molecules, particularly in the pharmaceutical industry.

The development of synthetic strategies to access chiral piperidines is an active area of research. rsc.org These strategies often employ asymmetric catalysis or utilize starting materials from the chiral pool. 4-(Hydroxymethyl)piperidin-3-ol, when resolved into its pure enantiomers, can serve as such a chiral pool synthon. For instance, the defined stereochemistry of a specific enantiomer of this compound can be transferred to a target molecule, obviating the need for challenging enantioselective steps later in the synthetic sequence.

The synthesis of complex molecules such as (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been explored through various strategies, including those that exploit the existing stereochemistry of precursors. rsc.org While direct utilization of 4-(hydroxymethyl)piperidin-3-ol in these specific published routes is not explicitly detailed, its structural similarity and inherent chirality suggest its potential as a starting point for analogous transformations. The hydroxyl and hydroxymethyl groups offer versatile handles for further chemical modification, allowing for the construction of a wide array of complex chiral molecules.

Table 2: Properties of 4-(Hydroxymethyl)piperidin-3-ol Stereoisomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride 955028-05-4 C₆H₁₄ClNO₂ 167.63
trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride 955028-06-5 C₆H₁₄ClNO₂ 167.63

Applications in Materials Science Precursors (if applicable to its synthetic utility beyond biological focus)

While the primary applications of this compound and its derivatives are in the realm of biologically active molecules, its structure suggests potential utility as a precursor in materials science. The presence of two hydroxyl groups (a diol) allows it to act as a monomer in polymerization reactions.

Specifically, it could be used in the synthesis of polyesters or polyurethanes. In the case of polyesters, the diol functionality can react with dicarboxylic acids or their derivatives through condensation polymerization. For polyurethanes, the hydroxyl groups can react with diisocyanates. The piperidine ring within the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics.

Furthermore, piperidine-containing polymers have been investigated for various applications. For instance, piperidine-functionalized materials have been explored as catalysts. researchgate.net The incorporation of the 4-(hydroxymethyl)piperidin-3-ol moiety could lead to polymers with interesting functionalities. However, it is important to state that the application of this specific compound in materials science is not well-documented in the current literature, and this remains a potential area for future research and development. The synthesis of piperidine derivatives from 1,5-diols has been explored, indicating the general utility of diol structures in creating piperidine-containing molecules that could potentially be used in polymer synthesis.

Computational and Theoretical Investigations of 4 Hydroxymethyl Piperidin 3 Ol Hydrochloride

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Influence of Hydrochloride Salt Formation on Conformation

The formation of a hydrochloride salt significantly impacts the conformational preferences of the 4-(hydroxymethyl)piperidin-3-ol (B3116907) moiety. The protonation of the piperidine (B6355638) nitrogen atom introduces a positive charge, which in turn influences the stereoelectronic environment of the entire molecule. This is particularly evident in the conformational equilibrium of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

In the case of substituted piperidinium (B107235) salts, the presence of a positive charge on the nitrogen atom can lead to a notable stabilization of the axial conformer, especially when polar substituents are present. nih.gov Computational studies on 4-substituted piperidinium salts have shown that the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol compared to the equatorial conformer. nih.gov This stabilization is attributed to favorable electrostatic interactions between the axial substituent and the protonated nitrogen.

For 4-(hydroxymethyl)piperidin-3-ol hydrochloride, both the 3-hydroxyl and 4-hydroxymethyl groups are polar. Consequently, the formation of the hydrochloride salt is expected to influence the equilibrium between the various possible chair conformations. The axial or equatorial orientation of these substituents will be governed by a delicate balance of steric hindrance and stabilizing electrostatic and intramolecular hydrogen bonding interactions. It is plausible that conformations allowing for hydrogen bonding between the protonated amine and the hydroxyl groups could be particularly favored.

Table 1: Predicted Conformational Energy Differences in Substituted Piperidinium Salts

Substituent (R) at C-4Stabilization of Axial Conformer upon Protonation (kcal/mol)
F~0.7-0.8
OH~0.7-0.8
Br~0.7-0.8
CO2Et~0.7-0.8

Note: Data is based on studies of 4-substituted piperidinium salts and is presented to illustrate the general effect of protonation on conformational energies. nih.gov Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including NMR and IR spectra. These predictions can aid in the structural elucidation and characterization of compounds like this compound.

The ¹³C NMR chemical shifts are sensitive to the local electronic environment of each carbon atom. In piperidinium salts, the carbon atoms adjacent to the protonated nitrogen (C-2 and C-6) are typically deshielded and appear at a lower field compared to the free base. The chemical shifts of the other ring carbons (C-3, C-4, and C-5) and the hydroxymethyl carbon will be influenced by the orientation of the substituents (axial or equatorial) and any intramolecular interactions.

Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for a Related Piperidinium Salt

Carbon AtomChemical Shift (ppm) in D₂O
C-2,661.8
C-3,530.0
C-464.8

Note: This data is for 1-carbomethoxymethyl-4-hydroxy-1-methylpiperidinium chloride and serves as an example of typical chemical shifts in a related system. semanticscholar.org The actual chemical shifts for this compound may vary.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated computationally. The IR spectrum of this compound would be characterized by broad O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending modes. The precise positions of these bands would be dependent on the molecular conformation and any hydrogen bonding present.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful means to investigate the mechanisms and energetics of chemical reactions, offering a deeper understanding of how molecules like this compound can be synthesized. While specific computational studies on the formation of this particular molecule are not widely documented, general principles from computational studies of piperidine synthesis are applicable.

The synthesis of substituted piperidines often involves cyclization reactions. nih.gov Computational studies can be employed to model the transition states and intermediates of these reactions, allowing for the determination of activation energies and reaction pathways. For instance, in the formation of piperidinols, theoretical calculations can help to elucidate the stereoselectivity of the reaction, explaining why certain isomers are formed preferentially.

Key reaction types in the synthesis of substituted piperidines that can be studied computationally include:

Intramolecular cyclization: Computational models can predict the feasibility of ring closure and the preferred cyclization pathway (e.g., 6-endo-trig vs. 5-exo-trig).

Stereoselective reductions: The reduction of a corresponding pyridinium (B92312) precursor can be modeled to understand the factors controlling the stereochemical outcome.

Multi-component reactions: The complex reaction pathways of one-pot syntheses of highly substituted piperidines can be unraveled through computational analysis of the various possible intermediates and transition states.

By calculating the energies of reactants, products, and transition states, computational studies can provide a quantitative picture of the reaction landscape, guiding the development of more efficient and selective synthetic routes.

Future Research Directions and Emerging Applications of 4 Hydroxymethyl Piperidin 3 Ol Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The future development of pharmaceuticals and other fine chemicals relies heavily on the ability to produce key intermediates through efficient and environmentally benign methods. For 4-(hydroxymethyl)piperidin-3-ol (B3116907) hydrochloride and its analogs, research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key areas of development include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: A primary strategy for synthesizing piperidine (B6355638) rings involves the reduction of substituted pyridines. nih.govnih.gov Future efforts will likely focus on developing more selective and reusable catalysts, such as those based on rhodium or platinum-group metals, that can operate under milder conditions (lower temperature and pressure) and tolerate a wider range of functional groups. nih.govnih.gov The use of organocatalysis is also a growing trend, offering metal-free alternatives for these reductions. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to piperidine synthesis. This includes the use of aqueous ammonia (B1221849) as a reagent to eliminate more toxic and hazardous chemicals, making processes safer and more environmentally friendly for large-scale production. journaljpri.com Research into one-pot reactions, where multiple transformations occur in a single reaction vessel, is also crucial for reducing waste and improving efficiency. nih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step to form a complex product, represent a highly efficient method for generating substituted piperidines. nih.gov These reactions offer significant advantages in terms of atom economy and procedural simplicity. Future work will aim to incorporate substrates that lead directly to the 4-(hydroxymethyl)piperidin-3-ol core structure.

Synthetic StrategyKey AdvantagesFuture Research Focus
Catalytic HydrogenationHigh efficiency, well-establishedDevelopment of reusable, highly selective catalysts; milder reaction conditions. nih.govnih.gov
Green ChemistryReduced waste, improved safetyUse of benign reagents, one-pot procedures, solvent minimization. nih.govjournaljpri.com
Multicomponent ReactionsHigh atom economy, step efficiencyDesign of new MCRs to directly access complex piperidine scaffolds. nih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns

The specific arrangement of a primary alcohol, a secondary alcohol, and a secondary amine in 4-(hydroxymethyl)piperidin-3-ol hydrochloride dictates its reactivity. Future research will delve deeper into selectively functionalizing these sites to create diverse molecular libraries.

Emerging areas of exploration include:

Selective Functionalization: Developing protecting group strategies and regioselective reactions to modify one hydroxyl group in the presence of the other, or to functionalize the nitrogen atom without affecting the hydroxyls, is a key challenge. This control is essential for building complex molecules.

Palladium-Catalyzed Cross-Coupling: Recent advances have shown that C(sp³)–H bonds at the C4 position of piperidine rings can be functionalized through palladium-catalyzed arylation. acs.org Applying this chemistry to the 4-(hydroxymethyl)piperidin-3-ol scaffold could enable the direct introduction of aryl groups, a common feature in many bioactive compounds.

Ring-Distortion and Expansion/Contraction Strategies: Investigating reactions that alter the piperidine ring itself could lead to novel heterocyclic systems. This might include ring-opening reactions followed by recyclization to form different ring sizes or incorporating heteroatoms.

Integration into Advanced Combinatorial Synthesis Strategies

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The structural features of this compound make it an ideal scaffold for such endeavors. Its three functional groups serve as points of diversity, allowing for the attachment of various building blocks.

Future applications in this area will likely involve:

Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and three-dimensional character of the piperidine core align well with the principles of FBDD. whiterose.ac.uk Libraries of fragments based on the 4-(hydroxymethyl)piperidin-3-ol scaffold can be synthesized and screened for weak binding to biological targets. Hits can then be optimized into more potent leads.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules. Using this compound as a starting point, chemists can employ a variety of synthetic transformations to rapidly build a wide range of molecular architectures, exploring new areas of chemical space.

Potential in Designing Complex Bioactive Scaffolds

The piperidine ring is a fundamental component of many biologically active compounds, from alkaloids to synthetic drugs. nih.gov The specific 3,4-disubstituted pattern of this compound offers a template for creating conformationally restricted mimics of other important biological molecules.

Potential design strategies include:

Iminosugar Mimics: Polyhydroxylated piperidines are known as iminosugars and can act as mimics of natural carbohydrates. By analogy, derivatives of 4-(hydroxymethyl)piperidin-3-ol could be designed to interact with carbohydrate-processing enzymes or receptors. The piperidine core can be considered an appropriate scaffold for constructing preorganized analogues of therapeutic agents like Immucillins. mdpi.com

Peptidomimetics: The defined stereochemistry of the scaffold can be used to project substituents in specific spatial orientations, mimicking the secondary structure of peptides (e.g., turns or loops). This is a valuable strategy for developing enzyme inhibitors or receptor antagonists.

Multi-Target Directed Ligands (MTDLs): In complex diseases like Alzheimer's, targeting multiple proteins simultaneously can be more effective than a single-target approach. nih.gov The 4-(hydroxymethyl)piperidin-3-ol core can be functionalized with different pharmacophores, each designed to interact with a different biological target, creating a single molecule with a multifunctional pharmacological profile. nih.gov

Computational Design and Prediction of New Derivatives

In silico methods are becoming indispensable in modern drug discovery, allowing for the rational design of new molecules and the prediction of their properties before synthesis. nih.gov

Computational approaches applied to this compound will focus on:

Molecular Docking: This technique can be used to predict how derivatives of the scaffold will bind to the active site of a target protein. nih.gov This allows for the prioritization of synthetic targets that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamscience.com These models can be used to predict the activity of new, unsynthesized derivatives of 4-(hydroxymethyl)piperidin-3-ol.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties, reactivity, and stability of molecules. nih.govresearchgate.net This information can guide the design of new synthetic reactions and help to understand the interactions between a ligand and its target protein.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage screening helps to identify candidates with favorable drug-like properties and avoid late-stage failures in drug development.

Computational MethodApplication for 4-(hydroxymethyl)piperidin-3-ol Derivatives
Molecular DockingPredict binding modes and affinities to biological targets. nih.gov
QSARPredict biological activity based on structural features. benthamscience.com
DFTAnalyze electronic properties and molecular reactivity. nih.govresearchgate.net
ADMET PredictionAssess drug-likeness and potential toxicity profiles in silico. nih.gov

Advanced Analytical Method Development for Structural Characterization and Purity Profiling

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to confirm their structure and assess their purity becomes critical.

Future research in this area will include:

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques such as COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C) are essential for unambiguously determining the structure and relative stereochemistry of highly substituted piperidine derivatives. researchgate.net

Chiral Chromatography: Since many biological targets are stereospecific, the separation and analysis of enantiomers are crucial. The development of new chiral stationary phases and methods for high-performance liquid chromatography (HPLC) will be necessary to resolve the stereoisomers of complex derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of new compounds. Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for purity profiling and identifying trace impurities.

Q & A

Q. What are the common synthetic routes for 4-(Hydroxymethyl)piperidin-3-ol hydrochloride?

The synthesis typically involves two approaches: (1) reduction of 3-hydroxypyridine derivatives to form the piperidine backbone, followed by hydroxymethylation, and (2) diastereoselective dearomatization/hydrogenation using rhodium (I) complexes and pinacol borane to achieve stereochemical control. Reaction temperatures (e.g., 0–25°C) and catalyst selection (e.g., Rh(I)) are critical for yield optimization . The hydrochloride salt is formed via neutralization with HCl in methanol or ethanol.

Q. How can researchers optimize the solubility of this compound in aqueous solutions?

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. For solubility optimization, ensure the compound is fully protonated by maintaining a pH below the pKa of the piperidine nitrogen (~10–11). Pre-solubilization in a minimal volume of DMSO (e.g., 10 mM stock) followed by dilution in buffered saline (pH 4–6) is recommended .

Q. What analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 206–220 nm) is standard for purity assessment. Complementary ¹H NMR analysis (e.g., in D₂O or DMSO-d₆) can detect residual solvents (e.g., acetone) or stereochemical impurities. Cross-validation using LC-MS ensures molecular weight confirmation .

Q. What are the recommended storage conditions to maintain compound stability?

Store lyophilized powder at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). For solutions, use sterile buffers (pH 4–6) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydroxymethyl group .

Q. How does the hydrochloride salt form influence the compound's reactivity in nucleophilic substitutions?

The hydrochloride salt stabilizes the protonated amine, reducing its nucleophilicity. For reactions requiring free amine participation (e.g., alkylation), in situ neutralization with a mild base (e.g., NaHCO₃) is necessary. Conversely, the salt form enhances stability during storage .

Advanced Research Questions

Q. What strategies are effective for achieving high diastereoselectivity in the synthesis of this compound?

Chiral Rh(I) catalysts combined with pinacol borane enable >90% diastereoselectivity via dearomatization/hydrogenation. Key parameters include substrate-to-catalyst ratios (10:1), low temperatures (−20°C), and anhydrous conditions. Post-reaction quenching with HCl in ethanol ensures salt formation without racemization .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

Contradictions in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) and validate with structurally analogous controls. Adjust buffer compositions to mimic physiological ion concentrations .

Q. What advanced spectroscopic methods are employed to confirm the stereochemistry of this compound?

X-ray crystallography provides definitive stereochemical assignment. Alternatively, NOESY NMR can identify spatial proximities between protons (e.g., hydroxymethyl and piperidine-H). Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers, with mobile phases optimized for polar functional groups .

Q. How do reaction conditions (e.g., temperature, catalysts) impact the formation of byproducts during synthesis?

Elevated temperatures (>40°C) promote elimination side reactions (e.g., dehydration of the hydroxymethyl group). Catalytic impurities (e.g., residual Pd in Rh catalysts) can lead to over-reduction. Mitigate byproducts using scavenger resins (e.g., QuadraSil MP) and monitor intermediates via inline FTIR or GC-MS .

Q. What methodologies are used to evaluate the compound's metabolic stability in in vitro models?

Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism. For phase II metabolism (e.g., glucuronidation), supplement with UDPGA. Data normalization to control compounds (e.g., verapamil for high clearance) ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.